molecular formula C14H15N3O3S B2884106 2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid CAS No. 57518-44-2

2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid

Cat. No. B2884106
CAS RN: 57518-44-2
M. Wt: 305.35
InChI Key: BCTSECXVHDPPDA-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .


Molecular Structure Analysis

The molecular structure of amino acids is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Physical And Chemical Properties Analysis

Amino acids have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds with similar structures, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit significant inhibition efficiency, potentially due to their adsorption onto the metal surface, which can be both physical and chemical. This application is crucial in industries where metal preservation is essential, such as in pipelines and construction materials (Hu et al., 2016).

Antimicrobial Activity

Novel thiazolidinone compounds, which bear resemblance to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit promising activity against known standard drugs, indicating their potential in developing new antimicrobial agents. This research is particularly relevant in addressing the increasing concern over antibiotic resistance (Subramanian et al., 2009).

Synthesis of Heterocycles

Thiazolidinone derivatives have also been utilized in the synthesis of various heterocyclic compounds. These synthetic routes offer potential applications in pharmaceuticals, agrochemicals, and dyes. The ability to create diverse heterocycles from thiazolidinones demonstrates the versatility of these compounds in organic synthesis (Uršič et al., 2010).

Anticancer Activity

Some thiazolidinones, including those with benzothiazole moieties, have been screened for antitumor activity. Certain derivatives have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, highlighting their potential as anticancer agents. This area of research is crucial for the development of new therapeutic options for cancer treatment (Havrylyuk et al., 2010).

Anticonvulsant Properties

Research into 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones has shown that these compounds possess anticonvulsant activities. This suggests that derivatives of thiazolidinones could be explored further for their potential in treating neurological disorders, such as epilepsy (Senthilraja & Alagarsamy, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of our compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a process of chemical oxidation . This involves the removal of electrons from susceptible chemical groups, oxidizing them, and becoming reduced in the process.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the synthesis of amino acids from glycolytic and citric acid cycle intermediates . It could also potentially affect the metabolism of short-chain fatty acids, such as acetic acid .

Pharmacokinetics

It can be inferred from related compounds that it might undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions . These reactions could impact its bioavailability.

Result of Action

It can be inferred from related compounds that it may generate oxidative stress , alter the function of pre-sympathetic neurons , and potentially influence cardiovascular function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, amino acids, which might be structurally similar to our compound, can act as both an acid and a base, depending on the pH of the environment . Changes in pH can lead to changes in protein structure, which in turn can change biological activity .

Safety and Hazards

The safety and hazards associated with amino acids depend on their specific chemical properties. Some amino acids may pose risks if inhaled, ingested, or come into contact with the skin . Always refer to the safety data sheet of the specific compound for detailed information.

Future Directions

The study of amino acids and their derivatives has many potential future directions. For example, understanding the distribution and function of amino acids in various systems can have implications for waste treatment and energy production . Additionally, the study of amino acids can contribute to the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17(2)10-5-3-9(4-6-10)7-11-13(20)16-14(21-11)15-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTSECXVHDPPDA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid

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